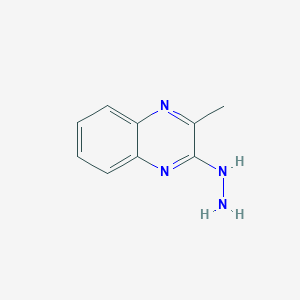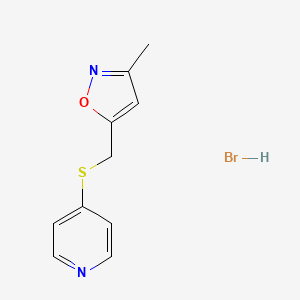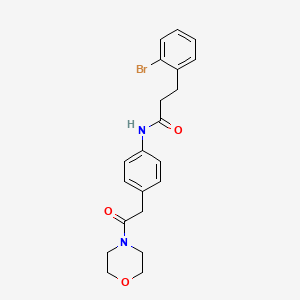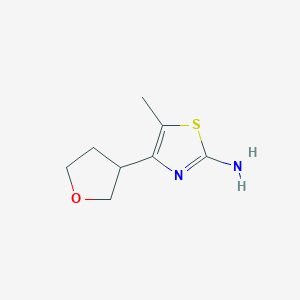
2-肼基-3-甲基喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazinyl-3-methylquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of 2-Hydrazinyl-3-methylquinoxaline consists of a quinoxaline core with a hydrazinyl group at the second position and a methyl group at the third position.
科学研究应用
2-Hydrazinyl-3-methylquinoxaline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
2-Hydrazinyl-3-methylquinoxaline is a derivative of quinoxaline, a class of N-heterocyclic compounds known for their significant biological activity . Quinoxalines and their derivatives have been used to treat various diseases, including cancer, AIDS, and schizophrenia . .
Mode of Action
It’s known that quinoxaline derivatives can control cellular proliferation in eukaryotes by triggering specific cellular signaling pathways .
Biochemical Pathways
Quinoxaline compounds, including 2-Hydrazinyl-3-methylquinoxaline, have been found to have antifungal, antibacterial, antiviral, and antimicrobial effects . These compounds may affect various biochemical pathways, leading to these pharmacological effects.
Result of Action
Quinoxaline derivatives are known to have several pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities . These effects suggest that 2-Hydrazinyl-3-methylquinoxaline may have similar molecular and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-methylquinoxaline typically involves the reaction of 3-methylquinoxaline-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 2-Hydrazinyl-3-methylquinoxaline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Hydrazinyl-3-methylquinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Substitution: The hydrazinyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often involve the use of electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a similar core structure but without the hydrazinyl and methyl groups.
2-Methylquinoxaline: Similar to 2-Hydrazinyl-3-methylquinoxaline but lacks the hydrazinyl group.
3-Hydrazinylquinoxaline: Similar but lacks the methyl group at the third position.
Uniqueness
2-Hydrazinyl-3-methylquinoxaline is unique due to the presence of both the hydrazinyl and methyl groups, which confer distinct chemical and biological properties. The hydrazinyl group enhances its reactivity and potential for forming covalent bonds with biological targets, while the methyl group influences its solubility and stability.
属性
IUPAC Name |
(3-methylquinoxalin-2-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-9(13-10)12-8-5-3-2-4-7(8)11-6/h2-5H,10H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMINXJROBOJCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)-2-thiophenecarboxylate](/img/structure/B2367869.png)
![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2367875.png)

![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367878.png)

![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2367880.png)
![6-Propyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2367882.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-({1-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-1H-imidazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2367883.png)
![N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2367884.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2367885.png)
![N-(2-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2367888.png)


